molecular formula C5H8N4O2 B14657717 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione CAS No. 42563-68-8

2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione

Cat. No.: B14657717
CAS No.: 42563-68-8
M. Wt: 156.14 g/mol
InChI Key: MUSGYYOCMDPAEO-UHFFFAOYSA-N
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Description

2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is a bicyclic compound with the molecular formula C5H8N4O2. It is characterized by its unique structure, which includes two six-membered rings and one eight-membered ring. This compound is also known for its urea derivatives, making it a significant molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The most favorable conditions for this preparation include specific temperature and pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar condensation methods. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include various amines, substituted derivatives, and oxidized forms of the original compound .

Scientific Research Applications

2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is unique due to its specific arrangement of atoms and the presence of urea derivatives. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

42563-68-8

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione

InChI

InChI=1S/C5H8N4O2/c10-4-6-2-1-3(8-4)9-5(11)7-2/h2-3H,1H2,(H2,6,8,10)(H2,7,9,11)

InChI Key

MUSGYYOCMDPAEO-UHFFFAOYSA-N

Canonical SMILES

C1C2NC(=O)NC1NC(=O)N2

Origin of Product

United States

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